

"confirming the structure of 2-(3-Bromo-3-butenyl)benzoic acid derivatives"

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Compound of Interest

Compound Name: 2-(3-Bromo-3-butenyl)benzoic acid

Cat. No.: B1291781

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A Comprehensive Guide to Confirming the Structure of 2-(3-Bromo-3-butenyl)benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of novel compounds is a cornerstone of rigorous scientific practice. This guide provides a comparative overview of key analytical techniques for the structural elucidation of **2-(3-Bromo-3-butenyl)benzoic acid** derivatives. By presenting objective performance comparisons and supporting experimental data, this document aims to facilitate the efficient and accurate characterization of this important class of molecules.

Spectroscopic Techniques for Structural Confirmation

The primary methods for determining the structure of organic molecules like **2-(3-Bromo-3-butenyl)benzoic acid** derivatives include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Each technique provides unique and complementary information about the molecular structure.

Comparison of Analytical Techniques

Technique	Information Provided	Strengths	Limitations
^1H NMR	Number of unique protons, their chemical environment, and connectivity.	Provides detailed information about the hydrogen framework of the molecule.	Can have overlapping signals in complex molecules.
^{13}C NMR	Number and type of carbon atoms (e.g., C, CH, CH ₂ , CH ₃ , C=O, C=C).	Directly probes the carbon skeleton.	Lower sensitivity than ^1H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	Highly sensitive, provides molecular formula with high-resolution instruments.	Isomers may not be distinguishable by mass alone; fragmentation can be complex.
FT-IR Spectroscopy	Presence of specific functional groups.	Fast and non-destructive.	Provides limited information about the overall molecular framework.

Hypothetical Spectroscopic Data for a Representative Derivative

To illustrate the application of these techniques, the following tables summarize hypothetical, yet plausible, spectroscopic data for a representative compound: **2-(3-Bromo-3-butenyl)benzoic acid**.

Table 1: Hypothetical ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
10.50	s	1H	-COOH
7.95	d	1H	Ar-H
7.50	t	1H	Ar-H
7.35	t	1H	Ar-H
7.20	d	1H	Ar-H
5.60	s	1H	=CH ₂ (vinylic)
5.45	s	1H	=CH ₂ (vinylic)
3.10	t	2H	-CH ₂ -
2.80	t	2H	-CH ₂ -

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
172.0	-COOH
142.0	Ar-C (quaternary)
140.5	=C(Br)- (vinylc quaternary)
132.0	Ar-CH
131.0	Ar-CH
128.5	Ar-CH
127.0	Ar-CH
125.0	Ar-C (quaternary)
118.0	=CH ₂ (vinylc)
35.0	-CH ₂ -
32.0	-CH ₂ -

Table 3: Hypothetical Mass Spectrometry Data (EI)

m/z	Relative Intensity (%)	Possible Fragment
268/270	50/50	[M] ⁺ (Molecular ion with Br isotopes)
251/253	10/10	[M - OH] ⁺
223/225	20/20	[M - COOH] ⁺
189	100	[M - Br] ⁺
144	60	[M - C ₄ H ₄ Br] ⁺
91	40	[C ₇ H ₇] ⁺

Table 4: Hypothetical FT-IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
3060	Medium	C-H stretch (aromatic and vinylic)
2950, 2870	Medium	C-H stretch (aliphatic)
1700	Strong	C=O stretch (carboxylic acid)
1630	Medium	C=C stretch (alkene)
1580, 1480	Medium	C=C stretch (aromatic)
1250	Strong	C-O stretch
910	Strong	=C-H bend (out-of-plane)
750	Strong	C-H bend (ortho-disubstituted aromatic)
650	Medium	C-Br stretch

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the **2-(3-Bromo-3-butenyl)benzoic acid** derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

- Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
- Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
 - Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).[1]
- Instrumentation: Use an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
- Data Acquisition (EI):
 - Introduce the sample into the ion source (e.g., via a direct insertion probe or GC inlet).
 - Ionize the sample using a standard electron energy (typically 70 eV).
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - The mass analyzer separates the ions based on their mass-to-charge ratio.[2][3]
- Data Analysis:

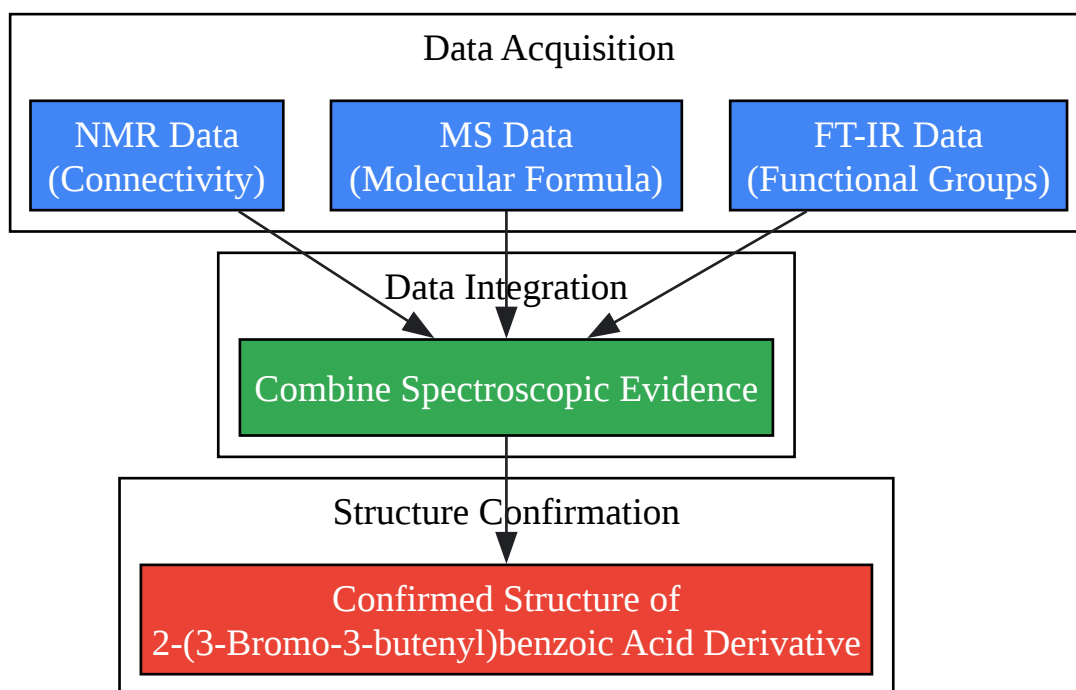
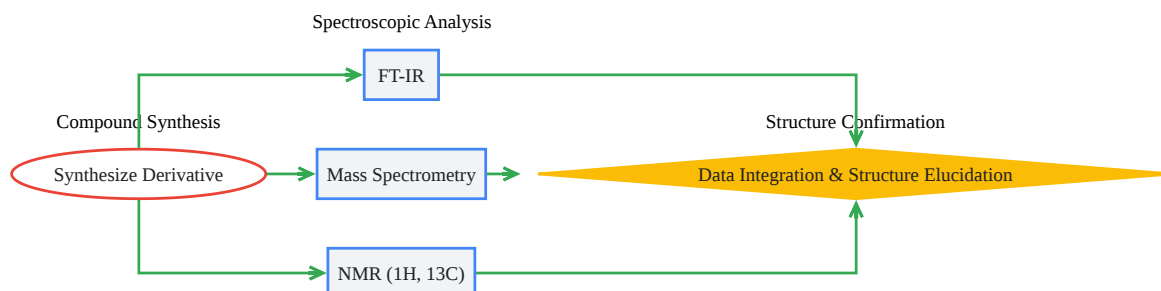
- Identify the molecular ion peak ($[M]^+$), paying attention to the isotopic pattern of bromine (^{19}Br and ^{81}Br have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 Da).
- Analyze the fragmentation pattern to identify characteristic losses of functional groups.[4]
[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet):
 - Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a blank KBr pellet.[6]
 - Place the sample pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).[7]
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.



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